molecular formula C20H34B2N2O5 B594773 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1256360-29-8

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B594773
M. Wt: 404.121
InChI Key: VGGAKELQAYTDKG-UHFFFAOYSA-N
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Description

The compound “1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains two boronate ester groups, which are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a central pyrazole ring attached to a tetrahydro-2H-pyran-2-yl group and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.22 . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles are heterocyclic compounds with significant pharmaceutical and agrochemical activities. Recent developments in synthetic strategies and biological activities found in pyrazole derivatives highlight their importance. These compounds exhibit a wide range of properties, including antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Organophosphorus Azoles and Stereochemical Structures

The stereochemical structure of functionalized organophosphorus azoles, including pyrazoles, is extensively studied using multinuclear NMR spectroscopy and quantum chemistry. These studies provide insights into the stereochemistry of phosphorylated N-vinylazoles and their Z/E isomerization, emphasizing the importance of these compounds in understanding the behavior of tetra-, penta-, and hexacoordinated phosphorus atoms (L. Larina, 2023).

Energetic Materials and Pyrazine Derivatives

High-nitrogen azine energetic materials, including pyrazine derivatives, are explored for their potential applications in propellants, mixed explosives, and gas generators. These compounds offer improvements in burning rate, detonation performance, and gas content, showcasing the broad application prospects in energetic materials (C. Yongjin & Ba Shuhong, 2019).

Pyrazole Scaffolds in Drug Design

Pyrazole scaffolds are central to anti-viral and anti-inflammatory drug design, showing success against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The versatility and potential applications of pyrazole derivatives in medicinal chemistry are continually growing, underscoring their role in developing novel therapeutic agents (D. Karati, K. Mahadik, & Dileep Kumar, 2022).

Multicomponent Synthesis of Bioactive Pyrazole Derivatives

The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has gained popularity for its efficiency and eco-friendliness. These derivatives exhibit a wide array of biological activities, including antibacterial, anticancer, and antifungal properties, highlighting the pyrazole moiety's therapeutic potential (Diana Becerra, R. Abonía, & J. Castillo, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34B2N2O5/c1-17(2)18(3,4)27-21(26-17)14-13-15(22-28-19(5,6)20(7,8)29-22)24(23-14)16-11-9-10-12-25-16/h13,16H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGAKELQAYTDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34B2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682348
Record name 1-(Oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1256360-29-8
Record name 1-(Oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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